Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate
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Overview
Description
Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate is an organic compound with a molecular formula of C12H16O4 It is an ester derivative of 4-hydroxyphenyl and methoxypropionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate typically involves the esterification of 4-hydroxyphenyl methoxypropionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl methoxypropionic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the methoxy group, leading to different reactivity and biological activity.
Ethyl 3-(4-methoxyphenyl)-3-methoxypropionate: Contains an additional methoxy group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)8-11(15-2)9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
LKGOWIGLGONACY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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